4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C16H22N4OS. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methoxyaniline with cyclohexyl isocyanide and thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and electrophiles such as alkyl halides or acyl chlorides. Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or under reflux .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol include:
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 4-cyclohexyl-5-{[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclohexyl group, a methoxyphenyl group, and a triazole-thiol moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-cyclohexyl-3-[(3-methoxyanilino)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-21-14-9-5-6-12(10-14)17-11-15-18-19-16(22)20(15)13-7-3-2-4-8-13/h5-6,9-10,13,17H,2-4,7-8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMGQODEVIFQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NNC(=S)N2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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